molecular formula C16H15N5O B3727864 3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B3727864
M. Wt: 293.32 g/mol
InChI Key: IBBFBSVAUOCUEP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in the field of scientific research for its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anti-Hepatic Fibrosis Agent

This compound has been identified as a potential agent against hepatic fibrosis. Hepatic fibrosis is a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases. Advances in this area are crucial due to the limited treatment options currently available for liver fibrosis .

Autophagy Regulation

The compound has shown promise in the regulation of autophagy, a fundamental cellular process for degrading and recycling cellular components. Specifically, it targets the orphan nuclear receptor Nur77, which has been implicated in the regulation of autophagy and liver fibrosis .

Molecular Diversity in Multicomponent Reactions (MCRs)

Indole derivatives, such as the compound , are known for their molecular diversity and have been used in multicomponent reactions. These reactions are valuable for constructing complex molecules with potential biological activity .

Synthesis of Bioactive Molecules

The structural framework of indole is prevalent in natural products and pharmaceuticals. The compound’s indole moiety makes it a valuable precursor in the synthesis of a wide range of bioactive molecules .

Corrosion Inhibition

While not directly related to the exact compound, similar indole-based molecules have been studied for their corrosion inhibition properties. These studies provide insights into how modifications of the indole structure could be applied to develop new corrosion inhibitors .

properties

IUPAC Name

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBFBSVAUOCUEP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((1H-indol-3-yl)methylene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
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3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

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